molecular formula C22H22BrNO B605973 (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one CAS No. 1245792-67-9

(E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one

Cat. No. B605973
CAS RN: 1245792-67-9
M. Wt: 396.328
InChI Key: JGWQWVVSCQBAFC-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organic molecule that contains a benzylidene group, a bromine atom, a cyclohexylamino group, and an indenone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable indenone precursor with a benzylidene derivative and a cyclohexylamine . The bromine atom could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indenone ring, a benzylidene group attached to one of the carbon atoms of the ring, a bromine atom attached to another carbon atom of the ring, and a cyclohexylamino group attached to a third carbon atom of the ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by the functional groups it contains. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen atom .

Scientific Research Applications

Inhibition of Melanogenesis

BCI-215 has been found to suppress basal and cAMP-stimulated melanin production and cellular tyrosinase activity in vitro through the downregulation of microphthalmia-associated transcription factor (MITF) protein and its downstream enzymes . This suggests that BCI-215 could be a potential therapeutic agent for treating hyperpigmentation disorders.

Activation of Mitogen-Activated Protein Kinase Pathways

BCI-215 activates all three types of MAPKs, including extracellular signal-regulated kinase (ERK), JNK, and p38 . The degree of activation was greater in ERK . This activation of MAPK pathways could have implications in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Inhibition of Dual-Specificity Phosphatase (DUSP)

BCI-215 is known to function as a DUSP 1/6 inhibitor . DUSPs are enzymes that remove phosphate groups from phosphorylated tyrosine and/or threonine residues on proteins. By inhibiting DUSPs, BCI-215 could potentially regulate the activity of various proteins and influence cellular processes.

Reduction of UVB-Induced Pigmentation

BCI-215 reduces UVB-induced pigmentation in human skin . This suggests that BCI-215 could be used in the development of skincare products to protect against UVB-induced skin damage.

Phosphorylation of the β-catenin Pathway

BCI-215 has been shown to cause phosphorylation of the β-catenin pathway . The β-catenin pathway plays a crucial role in cell-cell adhesion and gene transcription, suggesting that BCI-215 could influence these processes.

Cytotoxic Effect

At a concentration of 1000 nM, BCI-215 showed a cytotoxic effect on NHM and NHK in a WST cell proliferation assay . This suggests that BCI-215 could potentially be used in cancer therapy to target and kill cancer cells.

Mechanism of Action

Target of Action

The primary target of (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, also known as BCI-215, is the dual-specificity phosphatases (DUSPs) . DUSPs are key players in cell growth, survival, and death, and they play essential roles in tumor initiation, malignant progression, and therapy resistance through the regulation of the MAPK signaling pathway .

Mode of Action

BCI-215 acts as a potent inhibitor of DUSPs . It has been shown to augment the effect of the JAK–STAT antagonist ruxolitinib on colony-forming capacity of B-ALL cells . The combination of BCI-215 with ruxolitinib synergistically hampers tumor growth in vitro and prolongs the survival of transplant recipients in vivo, as compared to monotherapies .

Biochemical Pathways

BCI-215 affects the MAPK signaling pathway . It suppresses basal and cAMP-stimulated melanin production and cellular tyrosinase activity in vitro through the downregulation of microphthalmia-associated transcription factor (MITF) protein and its downstream enzymes . The reduction in MITF expression caused by BCI-215 is found to be due to all three types of MAPK activation, including extracellular signal-regulated kinase (ERK), JNK, and p38 .

Result of Action

The molecular and cellular effects of BCI-215’s action include the suppression of melanin production and cellular tyrosinase activity, downregulation of MITF protein and its downstream enzymes, and activation of MAPK pathways . These effects contribute to its potential therapeutic benefits against pigmentation disorders .

Action Environment

The action, efficacy, and stability of BCI-215 can be influenced by various environmental factors. For instance, UV radiation can stimulate melanogenesis, which BCI-215 potently inhibits . .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions to prevent exposure and potential harm. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules, as well as exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

(2E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWQWVVSCQBAFC-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC\2C3=C(C=CC(=C3)Br)C(=O)/C2=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135398
Record name (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one

CAS RN

1245792-67-9
Record name (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245792-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary mechanism of action of BCI-215 and how does it affect cancer cells?

A1: BCI-215 acts as a selective inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSP), specifically DUSP1 and DUSP6. [, ] These phosphatases normally regulate and dampen MAPK signaling pathways, which are frequently hyperactivated in cancer cells. By inhibiting DUSP1/6, BCI-215 effectively removes the "brakes" on MAPK signaling, leading to sustained activation of ERK, JNK, and p38 MAPKs within cancer cells. [, ] This hyperactivation of MAPK pathways disrupts cellular processes and ultimately induces apoptosis, a form of programmed cell death, preferentially in transformed cells. []

Q2: Beyond its pro-apoptotic effects, how else does BCI-215 impact the tumor microenvironment?

A2: Research indicates that BCI-215 treatment can sensitize breast cancer cells to the cytotoxic activity of lymphokine-activated killer (LAK) cells. [] While the exact mechanisms behind this sensitization remain to be fully elucidated, this finding suggests that BCI-215 may enhance anti-tumor immune responses, paving the way for potential combination therapies with immune-based approaches.

Q3: BCI-215 demonstrates promising activity against melanoma. How does its mechanism translate to inhibiting melanin production?

A3: In the context of melanoma, BCI-215's inhibition of DUSP leads to the activation of all three major MAPK pathways: ERK, JNK, and p38. [] This activation, particularly of ERK, is linked to the downregulation of microphthalmia-associated transcription factor (MITF). [] As MITF is a master regulator of melanogenesis, its suppression by BCI-215 effectively reduces melanin production. [] This highlights BCI-215's potential as a therapeutic agent for hyperpigmentation disorders.

Q4: BCI-215 seems to have opposing effects on BCL6 expression depending on the cellular context. Can you elaborate on this?

A4: In B-cell acute lymphoblastic leukemia (B-ALL) cells harboring activating RAS mutations, BCI-215, through its activation of ERK signaling, leads to a significant increase in BCL6 expression. [] This upregulation of BCL6, an oncogene in this context, is crucial for the survival and proliferation of these leukemia cells. [] Conversely, in the context of UV-induced pigmentation, BCI-215's activation of ERK appears to contribute to the downregulation of MITF, which indirectly impacts BCL6 expression. [] This context-dependent effect of BCI-215 on BCL6 highlights the complexity of its interaction within different cellular signaling networks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.